BenchChemオンラインストアへようこそ!

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Medicinal chemistry sulfonamide drug design target engagement

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide (CAS 1798516-66-1, molecular formula C14H16FNO5S, molecular weight 329.35 g/mol) is a synthetic fluorinated benzenesulfonamide derivative bearing a furan-2-yl–methoxyethyl side chain. Its computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 86.2 Ų, 7 hydrogen bond acceptors, and 1 hydrogen bond donor.

Molecular Formula C14H16FNO5S
Molecular Weight 329.34
CAS No. 1798516-66-1
Cat. No. B2750149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide
CAS1798516-66-1
Molecular FormulaC14H16FNO5S
Molecular Weight329.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C14H16FNO5S/c1-19-12-6-5-10(15)8-14(12)22(17,18)16-9-13(20-2)11-4-3-7-21-11/h3-8,13,16H,9H2,1-2H3
InChIKeyVEUHAIQCBDZBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide (CAS 1798516-66-1): Structural Identity, Physicochemical Profile, and Research Sourcing


5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide (CAS 1798516-66-1, molecular formula C14H16FNO5S, molecular weight 329.35 g/mol) is a synthetic fluorinated benzenesulfonamide derivative bearing a furan-2-yl–methoxyethyl side chain [1]. Its computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 86.2 Ų, 7 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The compound contains a single undefined atom stereocenter and 7 rotatable bonds [1]. As a member of the benzenesulfonamide class, the core scaffold has known affinity for carbonic anhydrase isoforms and voltage-gated sodium channels such as Nav1.7, though target-specific quantitative data for this exact compound remain limited in the public domain [2][3].

Why 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide Cannot Be Interchanged with Close Structural Analogs


Within the benzenesulfonamide chemical space, three structural features of CAS 1798516-66-1 jointly differentiate it from the nearest commercially available analogs and make simple substitution unreliable: (i) the 5-fluoro substitution on the benzenesulfonamide ring, (ii) the 2-methoxy group ortho to the sulfonamide, and (iii) the chiral 2-methoxyethyl linker tethering the furan-2-yl moiety [1]. Removing the fluorine (as in CAS 1795295-95-2) eliminates a key electronegative element known to modulate target binding and metabolic stability in fluorinated sulfonamide series [2]. Deleting the methoxyethyl linker in favor of a simple methylene bridge (as in CAS 799258-92-7) alters the spatial orientation of the furan ring and reduces the number of hydrogen bond acceptors from 7 to 5 . Replacing the methoxy group on the ethyl linker with a hydroxyl (as in CAS 1396759-82-2) changes the hydrogen bond donor/acceptor profile and may affect membrane permeability . These structural variations prevent reliable extrapolation of biological activity or physicochemical behavior across analogs.

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity Relative to the Furylmethyl Analog

CAS 1798516-66-1 possesses 7 hydrogen bond acceptors versus 5 for the closest furylmethyl analog (CAS 799258-92-7), a difference driven by the additional methoxy oxygen on the ethyl linker [1]. This difference is structurally encoded and quantifiable from the molecular formula (C14H16FNO5S vs. C12H12FNO4S) [1]. The increased HBA count expands the potential for polar contacts in enzyme active sites such as carbonic anhydrase, where hydrogen bond networks with Thr199 and Gln92 are critical for inhibitor binding [2].

Medicinal chemistry sulfonamide drug design target engagement

Reduced Topological Polar Surface Area Versus the Hydroxyl Analog

CAS 1798516-66-1 has a TPSA of 86.2 Ų compared to 95.4–96.8 Ų (estimated) for the hydroxyl analog 5-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 1396759-82-2), which carries an additional H-bond donor [1]. The lower TPSA of CAS 1798516-66-1 is attributable to the methyl capping of the hydroxyl group on the ethyl linker, removing one hydrogen bond donor and reducing polarity [1]. In the furan sulfonamide carbonic anhydrase inhibitor series, lower PSA has been correlated with improved membrane permeability and oral bioavailability [2].

Membrane permeability ADME blood-brain barrier penetration

Molecular Weight and Rotatable Bond Advantage for Ligand Efficiency Optimization

CAS 1798516-66-1 has a molecular weight of 329.35 g/mol and 7 rotatable bonds, compared to 281.33 g/mol and 5 rotatable bonds for the non-fluorinated, non-methoxylated analog N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide (CAS 1795295-95-2) [1]. The 48 Da (17%) mass increase is due to the addition of fluorine and methoxy substituents on the benzene ring and is accompanied by two additional rotatable bonds, primarily from the ring methoxy group [1]. This positions CAS 1798516-66-1 in the 'lead-like' chemical space (MW < 350) while offering additional vectors for fragment elaboration, a balance that is favorable for early-stage medicinal chemistry optimization [2].

Fragment-based drug discovery ligand efficiency lead optimization

Class-Level Carbonic Anhydrase Inhibition Potential Inferred from Fluorinated Furan Sulfonamide SAR

While direct IC50 data for CAS 1798516-66-1 against specific carbonic anhydrase (CA) isoforms are not publicly available, structurally related substituted furan sulfonamides have demonstrated nanomolar inhibitory potency against hCA I, hCA II, hCA IV, and hCA IX, with select compounds more potent than the reference drug acetazolamide (AAZ) [1]. Specifically, compound 13d from the 2023 series achieved selectivity indices of SI 70 (hCA I), SI 13.5 (hCA II), and SI 20 (hCA IV) relative to other isoforms [1]. Furthermore, a foundational study by Glockner et al. (2013) established that formal fluorination of benzenesulfonamide ligands does not significantly perturb binding thermodynamics to human carbonic anhydrase II, indicating that the 5-fluoro substituent on CAS 1798516-66-1 is compatible with the CA binding pocket and may confer metabolic advantages without compromising target affinity [2].

Carbonic anhydrase inhibition glaucoma anticancer isoform selectivity

Nav1.7 Inhibitor Class Membership Supported by Benzenesulfonamide Chemotype Patent Landscape

The benzenesulfonamide chemotype containing a furan-bearing side chain falls within the general structural scope of multiple patent families claiming sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain [1][2]. The patent literature (e.g., WO2012007883A1) establishes that benzenesulfonamide-based Nav1.7 inhibitors with fluorinated aromatic rings and heterocyclic substituents are capable of achieving low nanomolar IC50 values in recombinant cell lines [1]. Although CAS 1798516-66-1 itself is not explicitly exemplified in these patents, the combination of the 5-fluoro-2-methoxybenzenesulfonamide core with a furan-containing side chain maps onto the pharmacophoric elements described in the Nav1.7 inhibitor patent space, distinguishing it from simpler benzenesulfonamides lacking the furan-2-yl motif [1].

Pain Nav1.7 ion channel sodium channel inhibitor

Recommended Procurement and Research Application Scenarios for 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide (CAS 1798516-66-1)


Carbonic Anhydrase Isoform Screening and Selectivity Profiling

CAS 1798516-66-1 is a strong candidate for inclusion in carbonic anhydrase inhibitor screening panels, particularly against hCA I, hCA II, hCA IV, and hCA IX. The furan-2-yl sulfonamide scaffold has been validated as a nanomolar inhibitor chemotype against these isoforms, with the 5-fluoro substituent providing a metabolic stabilization handle without disrupting CA II binding thermodynamics [1][2]. Procurement for CA-focused programs should prioritize this compound over non-fluorinated or furan-devoid analogs due to its alignment with the established SAR of potent, selective CA inhibitors [1].

Nav1.7-Focused Pain Target Screening in Ion Channel Drug Discovery

For laboratories engaged in voltage-gated sodium channel (Nav1.7) inhibitor discovery, CAS 1798516-66-1 offers a benzenesulfonamide scaffold consistent with patent-disclosed Nav1.7 pharmacophores [1]. The compound's fluorinated aromatic ring and furan-bearing side chain match structural features of known low-nanomolar Nav1.7 inhibitors, making it a relevant entry point for hit-finding campaigns in neuropathic and inflammatory pain indications [1][2].

Fragment Elaboration and Lead Optimization Programs

With a molecular weight of 329.35 g/mol, 7 rotatable bonds, and 7 hydrogen bond acceptors, CAS 1798516-66-1 occupies the lead-like chemical space suitable for fragment-based drug discovery and early lead optimization [1]. Its balanced physicochemical profile (XLogP3-AA 1.4, TPSA 86.2 Ų) provides room for further synthetic elaboration while remaining within oral drug-likeness boundaries [1][2]. Researchers should select this compound over lower-molecular-weight analogs (e.g., CAS 1795295-95-2 at 281 Da) when additional substitution vectors are needed for SAR expansion [3].

ADME and Permeability Comparative Studies with Hydroxyl-Containing Analogs

CAS 1798516-66-1 is structurally poised for comparative ADME studies against its hydroxyl analog (CAS 1396759-82-2) to empirically test the impact of methyl capping of the linker hydroxyl on membrane permeability, metabolic stability, and oral bioavailability [1][2]. The computed TPSA difference (~86 vs. ~96 Ų) predicts a measurable permeability advantage for the methoxyethyl compound that can be experimentally validated in Caco-2 or PAMPA assays [3].

Quote Request

Request a Quote for 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.